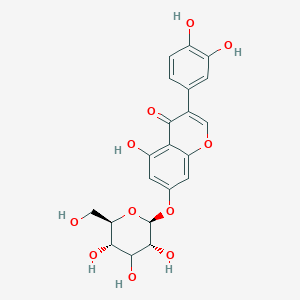

Orobol 7-O-glucoside

Description

Structure

3D Structure

Properties

CAS No. |

20486-33-3 |

|---|---|

Molecular Formula |

C21H20O11 |

Molecular Weight |

448.4 g/mol |

IUPAC Name |

3-(3,4-dihydroxyphenyl)-5-hydroxy-7-[(2S,3R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |

InChI |

InChI=1S/C21H20O11/c22-6-15-18(27)19(28)20(29)21(32-15)31-9-4-13(25)16-14(5-9)30-7-10(17(16)26)8-1-2-11(23)12(24)3-8/h1-5,7,15,18-25,27-29H,6H2/t15-,18-,19?,20-,21-/m1/s1 |

InChI Key |

WJHSRFQBVYHKKL-NLXYUYROSA-N |

SMILES |

C1=CC(=C(C=C1C2=COC3=CC(=CC(=C3C2=O)O)OC4C(C(C(C(O4)CO)O)O)O)O)O |

Isomeric SMILES |

C1=CC(=C(C=C1C2=COC3=CC(=CC(=C3C2=O)O)O[C@H]4[C@@H](C([C@@H]([C@H](O4)CO)O)O)O)O)O |

Canonical SMILES |

C1=CC(=C(C=C1C2=COC3=CC(=CC(=C3C2=O)O)OC4C(C(C(C(O4)CO)O)O)O)O)O |

Synonyms |

Oroboside; Orobol 7-β-D-glucoside; 3',4',5,7-Tetrahydroxyisoflavone 7β-D-glucopyranoside; 3-(3,4-Dihydroxyphenyl)-7-(β-D-glucopyranosyloxy)-5-hydroxy-4H-1-benzopyran-4-one |

Origin of Product |

United States |

Botanical Occurrence and Natural Distribution of Orobol 7 O Glucoside

Discovery and Characterization in Diverse Plant Families

Characterization from Prunus serrulata var. spontanea (Rosaceae)

Research conducted on the leaves of Prunus serrulata var. spontanea, a member of the Rosaceae family, has led to the isolation and identification of Orobol (B192016) 7-O-glucoside. nih.govkoreascience.kr In a study focused on the phenolic constituents of the plant, Orobol 7-O-glucoside was one of four known compounds successfully isolated. nih.govkoreascience.kr The identification of this compound was achieved through spectroscopic data analysis, including 1D and 2D nuclear magnetic resonance (NMR) spectroscopy. nih.govkoreascience.kr This analytical approach confirmed the structure of the isoflavonoid (B1168493) glycoside within the plant extract. nih.govkoreascience.kr

Identification in Cudrania tricuspidata (Moraceae)

This compound has been identified as a constituent of Cudrania tricuspidata, a plant belonging to the Moraceae family. snu.ac.kr Phytochemical investigations of the leaves and twigs of this plant, extracted with 100% methanol (B129727), revealed the presence of various flavonoids. snu.ac.kr Through fractionation and various chromatographic techniques, thirty compounds were isolated. snu.ac.kr Among these, this compound was identified based on the elucidation of its structure using NMR, MASS, and FT-IR spectroscopic data. snu.ac.kr Further studies have also noted the presence of Orobol and its glycosides in the twigs of the plant. rsc.orgrsc.org

Constituent in Tilia amurensis (Malvaceae)

The trunks of Tilia amurensis, a plant in the Malvaceae family, have been found to contain this compound. jst.go.jpresearchgate.net A study involving the bioassay-guided fractionation of a methanol extract from the trunks led to the isolation of one new isoflavonoid glycoside and sixteen known compounds. jst.go.jpresearchgate.net this compound was identified as one of these known compounds by comparing its spectroscopic data with previously reported values. jst.go.jpresearchgate.net This research also identified other related compounds, including Orobol 4′-O-β-glucopyranoside and a new compound, Orobol 4′-O-β-D-apiofuranosyl-(1→6)-β-D-glucopyranoside. jst.go.jpresearchgate.netnajah.edu

Aglycone Orobol Occurrence in Cytisus striatus (Fabaceae)

While this article focuses on the glycoside form, it is noteworthy that the aglycone, Orobol, has been identified in Cytisus striatus of the Fabaceae family. nih.govmdpi.com An NMR-based metabolomics study of this plant species allowed for the identification of various isoflavonoids, including Orobol. nih.gov This compound was among those assessed for its biological activities. nih.gov Further research has also mentioned the presence of Orobol in this plant. mdpi.com

Compound and Plant Information

Below are tables detailing the compounds mentioned in this article and the plants from which they were sourced.

Table 1: Compounds Mentioned

| Compound Name |

| This compound |

| Orobol |

| Orobol 4′-O-β-glucopyranoside |

| Orobol 4′-O-β-D-apiofuranosyl-(1→6)-β-D-glucopyranoside |

Table 2: Botanical Sources

| Plant Name | Family |

| Prunus serrulata var. spontanea | Rosaceae |

| Cudrania tricuspidata | Moraceae |

| Tilia amurensis | Malvaceae |

| Cytisus striatus | Fabaceae |

Analytical Methodologies for Isolation, Purification, and Structure Elucidation

Extraction Techniques for Plant Matrices

The initial step in obtaining Orobol (B192016) 7-O-glucoside is its extraction from the source material, typically plant tissues. The choice of extraction method is critical as it influences the yield and purity of the initial extract. Both traditional and modern techniques are employed, often selected based on efficiency, solvent consumption, and the thermal stability of the target compound.

Conventional methods, also known as solid-liquid extraction, are widely used due to their simplicity and cost-effectiveness. researchgate.net These techniques rely on the principle of dissolving the target compounds from the plant material into a suitable solvent. mdpi.com Common approaches include maceration, reflux extraction, and Soxhlet extraction. nih.govresearchgate.net The selection of the solvent is paramount, with polarity being a key factor. For isoflavone (B191592) glycosides like Orobol 7-O-glucoside, which are moderately polar, mixtures of alcohol (such as ethanol (B145695) or methanol) and water are frequently utilized. researchgate.netmdpi.com Acetonitrile (B52724) and acetone (B3395972) are also effective solvents. researchgate.netresearchgate.net These methods, while effective, can be time-consuming and may require large volumes of organic solvents. researchgate.netresearchgate.net

Table 1: Common Solvents for Conventional Extraction of Isoflavonoids

| Solvent System | Rationale | Source(s) |

|---|---|---|

| Ethanol/Water Mixtures | Effective for moderately polar isoflavone glycosides; safe for potential use in nutraceuticals. researchgate.netmdpi.comnih.gov | researchgate.net, nih.gov, mdpi.com |

| Methanol (B129727)/Water Mixtures | High extraction efficiency for a broad range of polyphenols. researchgate.netmdpi.com | researchgate.net, mdpi.com |

| Acetonitrile/Water Mixtures | Yields high extraction ratios for many soy isoflavones. researchgate.net | researchgate.net |

| Acetone | Used for the isolation of various isoflavones. researchgate.net | researchgate.net |

To overcome the limitations of conventional methods, several advanced extraction strategies have been developed. These modern techniques often offer reduced extraction times, lower solvent consumption, and increased efficiency. nih.govresearchgate.net

Ultrahigh Pressure-Assisted Extraction (UHPE): Also known as high-pressure assisted extraction (HPE), this non-thermal method applies high hydrostatic pressure (typically 100–600 MPa) to the sample. sciopen.comresearchgate.net The pressure disrupts plant cell walls and membranes, enhancing solvent penetration and facilitating the release of intracellular components. sciopen.com UHPE can significantly increase extraction yields in a much shorter time compared to conventional methods. mdpi.comnih.gov For flavonoids, optimal conditions might involve pressures up to 600 MPa, temperatures around 50°C, and extraction times of less than 30 minutes. mdpi.comnih.gov

Aqueous Two-Phase Extraction (ATPE): This technique involves the separation of components between two immiscible aqueous phases, which can be formed by a polymer and a salt (e.g., Polyethylene Glycol and dipotassium (B57713) hydrogen phosphate) or two polymers. nih.govmdpi.com ATPE is recognized for being a gentle method that can effectively separate and purify biomolecules. researchgate.net It has been successfully applied to the extraction of isoflavones from soy and Pueraria root, demonstrating high recovery percentages. mdpi.comconicet.gov.ar The process can be optimized by adjusting parameters like the mass fractions of the phase-forming components and temperature. mdpi.comconicet.gov.ar

Table 2: Parameters for Advanced Extraction of Related Flavonoids

| Technique | Key Parameters | Typical Values/Conditions for Flavonoids/Isoflavonoids | Source(s) |

|---|---|---|---|

| Ultrahigh Pressure-Assisted Extraction (UHPE) | Pressure, Time, Temperature, Solvent | 300-600 MPa, 10-30 min, 50°C, Ethanol/Water mixtures. mdpi.comnih.gov | mdpi.com, nih.gov |

Chromatographic Separation and Purification Protocols

Following extraction, the crude extract contains a complex mixture of compounds. Chromatographic techniques are essential for the separation and purification of this compound from this mixture.

Column chromatography is a fundamental purification technique in natural product chemistry. utahtech.edu

Silica Gel Chromatography: Silica gel is a polar stationary phase used in normal-phase chromatography. utahtech.edugerli.com It is effective for separating compounds based on polarity. A solvent system, typically a mixture of non-polar and polar solvents (e.g., chloroform (B151607) and methanol), is passed through the column. gerli.com Less polar compounds elute first, followed by more polar compounds. This method is often used as an initial fractionation step to separate major classes of compounds.

Sephadex LH-20 Chromatography: Sephadex LH-20 is a versatile size-exclusion and adsorption chromatography medium. nih.govnih.gov It is particularly effective for purifying flavonoids and other polyphenols. nih.govauctoresonline.orgdntb.gov.ua The separation mechanism involves a combination of molecular sieving (separating by size) and partitioning based on polarity. nih.gov Methanol is a commonly used eluent, often in combination with water or other organic solvents like chloroform. nih.govdntb.gov.ua This technique is frequently used as a final purification step to yield pure compounds. dntb.gov.uarsc.org The isolation of this compound has been noted to involve the use of Sephadex LH-20 column chromatography. vulcanchem.com

Table 3: Column Chromatography Systems for Flavonoid Purification

| Stationary Phase | Typical Mobile Phase (Eluent) | Separation Principle | Source(s) |

|---|---|---|---|

| Silica Gel | Gradients of Chloroform/Methanol or Hexane/Ethyl Acetate | Adsorption chromatography based on polarity. | utahtech.edu, gerli.com |

High-Performance Liquid Chromatography (HPLC) is a high-resolution technique used for both the final purification (preparative HPLC) and the analytical quantification of compounds. auctoresonline.org

For the analysis of isoflavones like this compound, reversed-phase HPLC is the most common configuration. researchgate.net A non-polar stationary phase (typically a C18 column) is used with a polar mobile phase, usually a gradient mixture of water and an organic solvent like acetonitrile or methanol. researchgate.netnih.gov A small amount of acid, such as acetic acid or trifluoroacetic acid, is often added to the mobile phase to improve peak shape. researchgate.net Detection is commonly performed using a Diode Array Detector (DAD) or UV detector, as isoflavones exhibit characteristic UV absorbance. thieme-connect.comnih.gov By comparing the retention time and UV spectrum of a peak in the sample to that of a pure reference standard, the compound can be identified and quantified. For isolation purposes, preparative HPLC is used, which involves larger columns and higher flow rates to purify gram-scale quantities of the target compound. rsc.org

Table 4: Typical HPLC Parameters for Isoflavone Analysis

| Parameter | Description | Source(s) |

|---|---|---|

| Column | Reversed-phase C18 | nih.gov, researchgate.net, thieme-connect.com |

| Mobile Phase | Gradient of acidified Water and Acetonitrile/Methanol | nih.gov, researchgate.net |

| Detection | UV/Diode Array Detector (DAD) | thieme-connect.com, nih.gov |

Spectroscopic Characterization for Structural Confirmation

Once a pure compound is isolated, its chemical structure must be unequivocally confirmed. This is achieved through a combination of spectroscopic methods that provide detailed information about the molecule's atomic composition and connectivity. lehigh.edu

UV Spectroscopy: Ultraviolet (UV) spectroscopy provides information about the electronic conjugation within the molecule. Isoflavone skeletons have characteristic UV absorption spectra, typically showing two main absorption maxima. For a related isoflavone glycoside, a maximum absorption (λmax) was observed at 258 nm, which is typical for an isoflavone skeleton. jst.go.jp

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. For an isoflavone glycoside, the IR spectrum would be expected to show characteristic absorption bands for hydroxyl (-OH) groups (broad peak around 3354 cm⁻¹), carbonyl (C=O) groups of the γ-pyrone ring (around 1656 cm⁻¹), and aromatic phenyl rings (around 2946 and 1450 cm⁻¹). jst.go.jpbibliotekanauki.pl

Mass Spectrometry (MS): Mass spectrometry provides the exact molecular weight and elemental formula of the compound. bibliotekanauki.pl High-resolution mass spectrometry (HR-MS) can determine the mass with high precision. For this compound (C₂₁H₂₀O₁₁), the expected exact mass is 448.1006 Da. nih.gov MS/MS analysis, which involves fragmenting the molecular ion, can give clues about the structure, such as the loss of the glucose unit (a mass difference of 162 Da).

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful technique for elucidating the detailed structure of organic molecules. lehigh.edu It provides information on the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom. Two-dimensional NMR experiments (like COSY, HMQC, and HMBC) are used to establish the connectivity between atoms. jst.go.jpbibliotekanauki.pl For this compound, the ¹H NMR spectrum would show signals for the aromatic protons of the isoflavone core, a characteristic singlet for the H-2 proton, and signals for the glucose moiety, including the anomeric proton. The ¹³C NMR spectrum would similarly show distinct signals for all 21 carbon atoms. jst.go.jp The attachment of the glucose at the 7-position is confirmed by HMBC correlations between the anomeric proton of the glucose and the C-7 of the orobol skeleton. jst.go.jp

Table 5: Expected Spectroscopic Data for this compound

| Technique | Expected Observations | Source(s) |

|---|---|---|

| UV | λmax ~260 nm, characteristic of the isoflavone chromophore. | jst.go.jp |

| IR (cm⁻¹) | ~3400 (O-H), ~1650 (C=O, conjugated ketone), ~1600-1450 (C=C, aromatic). | jst.go.jp, bibliotekanauki.pl |

| HR-MS | Molecular formula C₂₁H₂₀O₁₁, Exact Mass [M+H]⁺ ~449.1084. | nih.gov |

| ¹H NMR | Signals for aromatic protons, a singlet for H-2 (~8.0 ppm), and signals corresponding to the glucosyl moiety. | jst.go.jp |

| ¹³C NMR | 21 carbon signals corresponding to the orobol aglycone and the glucose unit. | jst.go.jp |

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of this compound. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to determine the precise arrangement of atoms within the molecule. nih.govkoreascience.kr

1D NMR, including ¹H and ¹³C NMR, provides fundamental information about the chemical environment of hydrogen and carbon atoms, respectively. jst.go.jp For instance, the ¹H-NMR spectrum of an isoflavone glycoside will show characteristic signals for the aromatic protons of the isoflavone core and the protons of the sugar moiety. utexas.edu The anomeric proton of the glucose unit, in particular, exhibits a characteristic chemical shift and coupling constant that helps to determine the stereochemistry of the glycosidic bond. jst.go.jputexas.edu

2D NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are crucial for establishing the connectivity between different parts of the molecule. jst.go.jpunige.ch COSY spectra reveal proton-proton couplings, helping to trace the spin systems within the isoflavone and glucose units. jst.go.jp HSQC correlates directly bonded carbon and proton atoms, while HMBC reveals long-range couplings between carbons and protons, which is instrumental in determining the point of attachment of the glucose moiety to the orobol aglycone. jst.go.jpresearchgate.net Specifically, an HMBC correlation between the anomeric proton of the glucose and a carbon atom of the orobol A-ring confirms the 7-O-glycosidic linkage. jst.go.jp

Table 1: Representative ¹H and ¹³C NMR Data for the Isoflavone Skeleton of Orobol Derivatives (Note: Chemical shifts (δ) are in ppm and coupling constants (J) are in Hz. Data is compiled from related isoflavone glycoside structures and may vary slightly for this compound itself.)

| Position | ¹³C (δ ppm) | ¹H (δ ppm, multiplicity, J in Hz) |

| 2 | ~151.5 | ~8.08 (s) |

| 3 | ~122.7 | - |

| 4 | ~175.1 | - |

| 4a | ~105.0 | - |

| 5 | ~161.0 | - |

| 6 | ~99.0 | ~6.30 (d, J=2.0) |

| 7 | ~164.0 | - |

| 8 | ~94.0 | ~6.45 (d, J=2.0) |

| 1' | ~121.0 | - |

| 2' | ~114.0 | ~7.00 (d, J=2.0) |

| 3' | ~145.0 | - |

| 4' | ~145.5 | - |

| 5' | ~115.0 | ~6.90 (d, J=8.5) |

| 6' | ~119.0 | ~6.80 (dd, J=8.5, 2.0) |

Source: Data compiled from similar isoflavonoid (B1168493) glycosides. jst.go.jp

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound, as well as to gain insights into its structure through fragmentation analysis. massbank.eu High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the molecular formula. jst.go.jp

In the mass spectrum of this compound, a prominent molecular ion peak, such as [M+H]⁺ in positive ion mode or [M-H]⁻ in negative ion mode, is observed. jst.go.jphebmu.edu.cn Tandem mass spectrometry (MS/MS) experiments involve the selection and fragmentation of the molecular ion to produce a series of product ions. The fragmentation pattern is characteristic of the compound's structure. hebmu.edu.cnlibretexts.org For O-glycosides like this compound, a common fragmentation pathway is the cleavage of the glycosidic bond, resulting in an ion corresponding to the aglycone (orobol). researchgate.net The mass difference between the molecular ion and the aglycone fragment corresponds to the mass of the glucose moiety. researchgate.net Further fragmentation of the aglycone can provide additional structural information about the isoflavone core. researchgate.net

Table 2: Expected Mass Spectrometric Data for this compound

| Ion Type | Expected m/z | Description |

| [M+H]⁺ | 449.108 | Protonated molecular ion |

| [M+Na]⁺ | 471.090 | Sodiated molecular ion |

| [M-H]⁻ | 447.093 | Deprotonated molecular ion |

| [Aglycone+H]⁺ | 287.055 | Protonated orobol aglycone |

| [Aglycone-H]⁻ | 285.040 | Deprotonated orobol aglycone |

Source: Calculated based on the molecular formula C₂₁H₂₀O₁₁. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy is utilized to characterize the chromophoric system of this compound. orientjchem.org Flavonoids and isoflavonoids exhibit characteristic UV spectra due to their conjugated systems of double bonds. bibliotekanauki.pl The spectrum of an isoflavone typically shows two major absorption bands: Band I, in the range of 300-380 nm, which is associated with the B-ring cinnamoyl system, and Band II, in the range of 240-280 nm, corresponding to the A-ring benzoyl system. bibliotekanauki.pl

Chemoenzymatic and Total Synthesis Strategies

The synthesis of this compound and related isoflavone glycosides can be achieved through both chemical and enzymatic approaches, each offering distinct advantages in terms of regioselectivity and yield.

Regioselective Synthesis of O-Glycosides

The regioselective glycosylation of polyhydroxylated isoflavones like orobol presents a significant chemical challenge due to the similar reactivity of the different hydroxyl groups.

Chemical Synthesis: Chemical methods for regioselective O-glycosylation often require a series of protection and deprotection steps to ensure the sugar moiety is attached at the desired position. nih.gov For isoflavones, the 7-hydroxyl group is generally more acidic and nucleophilic than other hydroxyls, which can allow for some degree of regioselectivity under specific conditions. nih.gov Phase transfer catalysis has been employed for the direct glycosylation of unprotected isoflavones, favoring the formation of 7-O-glucosides. nih.gov Another approach involves the use of glycosyl donors like glycosyl trichloroacetimidates, which can offer high stereoselectivity for the β-glycosidic bond. nih.gov

Enzymatic and Chemoenzymatic Synthesis: Enzymatic methods, utilizing glycosyltransferases (GTs), offer a powerful alternative for achieving high regioselectivity and stereoselectivity without the need for protecting groups. mdpi.comsci-hub.se Specific GTs can catalyze the transfer of a sugar moiety from an activated donor, such as UDP-glucose, to a specific hydroxyl group on the isoflavone acceptor. nih.gov For example, glycosyltransferases from Medicago truncatula have been successfully used in E. coli to produce genistein (B1671435) 7-O-glucoside, demonstrating the potential for the biosynthesis of specific isoflavone glycosides. nih.gov Glycosidases can also be used in a transglycosylation mode to synthesize glycosides, often with high regioselectivity. mdpi.com

Total Synthesis Pathways for Related Isoflavone Glycosides

The total synthesis of isoflavone glycosides involves the construction of the isoflavone skeleton followed by glycosylation. Several strategies have been developed for the synthesis of the isoflavone core itself.

One common route involves the deoxybenzoin (B349326) pathway, where a deoxybenzoin is cyclized with a one-carbon synthon to form the isoflavone ring. helsinki.fi Another major approach is the chalcone (B49325) route, where a chalcone is oxidatively rearranged to an isoflavone. helsinki.fi

More recent synthetic strategies for complex isoflavone glycosides, such as C-glycosides, have involved multi-step sequences. For instance, the synthesis of genistein and orobol 8-C-β-D-glucopyranosides was achieved from a protected phloroacetophenone derivative. nih.gov This involved the formation of a chalcone via aldol (B89426) condensation, followed by oxidative rearrangement and cyclization to form the isoflavone ring, and finally deprotection. nih.gov While this specific example is for a C-glycoside, the principles of building the isoflavone core are applicable to the synthesis of O-glycosides as well. The synthesis of bis-C-glycosides of genistein and orobol has also been reported, starting from the C-glycosylation of phloroacetophenone. researchgate.netthieme-connect.comresearcher.life

Molecular and Cellular Pharmacological Research of Orobol 7 O Glucoside and Its Aglycone Orobol

Antioxidant Activity and Oxidative Stress Modulation

Orobol (B192016) 7-O-glucoside and its aglycone, orobol, have demonstrated significant antioxidant properties through various mechanisms, including the scavenging of free radicals and the modulation of cellular pathways involved in oxidative stress. biosynth.comontosight.aiontosight.ai

Mechanisms of Free Radical Scavenging

The antioxidant activity of flavonoids like orobol and its glycosides is largely attributed to their ability to donate a hydrogen atom from their hydroxyl groups, thereby neutralizing free radicals. researchgate.net The arrangement and number of hydroxyl groups on the flavonoid structure are crucial for this activity. mdpi.com Theoretical studies on similar isoflavonoids suggest that the primary mechanisms for free radical scavenging include hydrogen atom transfer (HAT), sequential proton loss electron transfer (SPLET), and single electron transfer followed by proton transfer (SET-PT). researchgate.netmdpi.com In non-polar environments, the HAT mechanism is often favored, while the SPLET mechanism is more prominent in aqueous solutions. researchgate.net The presence of intramolecular hydrogen bonds within the flavonoid structure can also influence the antioxidant capacity of the hydroxyl groups. researchgate.net

The antioxidant potential of these compounds is also linked to their ability to inhibit lipid peroxidation, a key process in cellular damage induced by oxidative stress. ontosight.aicabidigitallibrary.org

Evaluation of Peroxynitrite Scavenging Potential

Research has shown that Orobol 7-O-glucoside exhibits peroxynitrite (ONOO-) scavenging activity. koreascience.kr Peroxynitrite is a potent reactive nitrogen species (RNS) that can cause significant damage to cells through nitration of tyrosine residues in proteins, leading to the formation of 3-nitrotyrosine (B3424624) and impaired protein function. researchgate.net Studies on various plant-derived polyphenols, including flavonoids, have demonstrated their capacity to inhibit tyrosine nitration induced by peroxynitrite in a dose-dependent manner, with effective concentrations often in the micromolar range. researchgate.net This suggests that this compound may play a protective role against cellular damage mediated by this reactive nitrogen species.

Impact on Cellular Oxidative Damage Pathways

This compound and orobol can modulate cellular signaling pathways related to oxidative stress. biosynth.com One key pathway is the nuclear factor erythroid 2-related factor 2 (Nrf2)/antioxidant response element (ARE) pathway. nih.govmedchemexpress.com Activation of Nrf2 leads to the transcription of various antioxidant and detoxification enzymes, enhancing the cell's defense against oxidative damage. nih.gov For instance, similar flavonoid glucosides have been shown to increase the nuclear localization of Nrf2 and induce the expression of Nrf2/ARE-dependent genes, offering protection against oxidative insults like those induced by oxygen-glucose deprivation. nih.gov

Furthermore, these compounds can mitigate the effects of reactive oxygen species (ROS) on cellular components. Oxidative stress can lead to lipid peroxidation in cell membranes, DNA fragmentation, and protein damage. eyewiki.org By scavenging free radicals and activating endogenous antioxidant defenses, orobol and its glucoside can help prevent this cascade of damage. nih.gov

Anti-inflammatory Properties and Immunomodulation

Both this compound and orobol have been investigated for their anti-inflammatory and immunomodulatory effects. biosynth.comontosight.airesearchgate.net These properties are closely linked to their ability to modulate key signaling pathways involved in the inflammatory response.

Modulation of Cellular Signaling Pathways Involved in Inflammation

Orobol and its derivatives have been shown to influence several critical inflammatory signaling pathways. ontosight.airesearchgate.net One of the primary targets is the nuclear factor-kappa B (NF-κB) pathway. researchgate.netjst.go.jp NF-κB is a transcription factor that plays a central role in regulating the expression of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Studies on orobol have demonstrated its ability to inhibit the activation of the NF-κB signaling cascade. researchgate.net For example, orobol has been shown to decrease the phosphorylation and degradation of IκB-α, a key step in NF-κB activation, thereby preventing the nuclear translocation of the NF-κB p65 subunit. researchgate.net

Another important set of pathways modulated by these compounds are the mitogen-activated protein kinase (MAPK) cascades, which include p38, JNK, and ERK. researchgate.net These pathways are involved in transducing extracellular signals into cellular responses, including inflammation. Research indicates that orobol can inhibit the phosphorylation of p38, JNK, and ERK in response to inflammatory stimuli. researchgate.net

Furthermore, orobol has been identified as an inhibitor of MAPK-interacting Ser/Thr kinase 1 (MNK1), a kinase involved in cytokine receptor signaling. snu.ac.kr By directly targeting MNK1, orobol can suppress the downstream phosphorylation of eukaryotic initiation factor 4E (eIF4E), contributing to its anti-inflammatory effects. snu.ac.kr Some flavonoid glucosides have also been shown to inhibit the JAK/STAT pathway, which is crucial for cytokine signaling and inflammation. mdpi.comphcog.com

Investigation of Anti-inflammatory Effects in Cellular Models

The anti-inflammatory properties of orobol and its glycosides have been demonstrated in various cellular models. In studies using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, a common model for inflammation, orobol and related compounds have been shown to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator. jst.go.jp This inhibition is often accompanied by a decrease in the expression of inducible nitric oxide synthase (iNOS). nih.gov

In human keratinocyte cell lines (HaCaT), orobol has been shown to reduce the production of pro-inflammatory cytokines such as interleukin (IL)-6 and IL-1α induced by Propionibacterium acnes. researchgate.net This effect was associated with the inhibition of the NF-κB and MAPK signaling pathways. researchgate.net Similarly, in HT-29 human colon cancer cells, orobol suppressed the production of the pro-inflammatory chemokine IL-8 induced by tumor necrosis factor-alpha (TNF-α). snu.ac.kr

The table below summarizes the inhibitory concentrations (IC50) of orobol and related compounds on the production of inflammatory mediators in cellular models.

| Compound | Cell Line | Stimulant | Inhibited Mediator | IC50 (µM) |

| 7-O-methylorobol-4′-O-β-D-glucopyranoside | RAW264.7 | LPS | Nitric Oxide (NO) | 0.27 ± 0.01 |

| Orobol | RAW264.7 | LPS | Nitric Oxide (NO) | 12.77 |

| Luteolin | RAW264.7 | LPS | Nitric Oxide (NO) | > Luteolin-7-O-glucoside |

| Luteolin-7-O-glucoside | RAW264.7 | LPS | Nitric Oxide (NO) | < Luteolin |

Data adapted from studies on related flavonoid compounds, indicating the potential anti-inflammatory efficacy of the orobol structure. jst.go.jpnih.gov

Antiviral Efficacy Studies

This compound (O7G), an isoflavone (B191592) isolated from plants such as Lagerstroemia speciosa, has demonstrated significant antiviral activity against a broad range of human rhinoviruses (HRVs), the primary cause of the common cold. researchgate.netjapsonline.comnih.gov In studies using HeLa cells, O7G exhibited potent and broad-spectrum inhibitory effects against multiple HRV serotypes. nih.govapub.kr

The antiviral efficacy was quantified using the 50% inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the virus-induced cytopathic effect by 50%. O7G was effective against both HRV species A (including HRV1B, HRV2, HRV15, and HRV40) and species B (including HRV3, HRV6, and HRV14). nih.gov Notably, it also showed activity against a pleconaril-resistant strain (HRV5), indicating a different mechanism of action than the established capsid inhibitor. nih.govencyclopedia.pub The IC50 values for O7G against these various HRV strains were found to be in the range of 0.58 to 8.80 µg/mL. japsonline.comnih.gov In contrast, the 50% cytotoxicity concentration (CC50) in HeLa cells was greater than 100 µg/mL, resulting in high therapeutic indices of over 12, which suggests a favorable window for antiviral activity with low cellular toxicity. researchgate.netjapsonline.comnih.gov

Table 1: Antiviral Activity of this compound (O7G) against Human Rhinovirus (HRV) Serotypes

| HRV Serotype | Species | IC50 (µg/mL) |

| HRV1B | A | 5.93 |

| HRV2 | A | 4.67 |

| HRV15 | A | 8.80 |

| HRV40 | A | 5.07 |

| HRV3 | B | 0.58 |

| HRV5 | B (Pleconaril-resistant) | 8.18 |

| HRV6 | B | 8.18 |

| HRV14 | B | Not specified |

Data compiled from studies on HeLa cells. nih.govapub.kr

These findings highlight O7G as a promising candidate for the development of broad-spectrum antiviral agents against the numerous serotypes of human rhinovirus. apub.kr

The molecular mechanisms underlying the antiviral activity of this compound and related flavonoids against human rhinoviruses involve interference with the early stages of the viral life cycle. researchgate.netmdpi.com Plant-derived compounds can inhibit viral infections through various modes of action, such as preventing virus attachment to host cells, blocking entry, or disrupting the viral replication cycle. encyclopedia.pubplos.org

For related flavonoids, such as quercetin-7-glucoside (Q7G), studies have shown that the antiviral effect is most potent when the compound is introduced during the initial hours of infection. apub.kr This suggests that the compound does not directly interact with viral particles to neutralize them but rather acts on the host cell or the virus-cell interaction. plos.org The mechanism is believed to involve the inhibition of viral replication in its early stages. researchgate.net Time-of-addition experiments with Q7G demonstrated that antiviral activity was highest when the compound was added within the first three hours of virus infection, confirming its role in targeting early viral processes. apub.kr

Similarly, studies on other natural compounds targeting HRVs suggest that they may block or reduce the entry of the virus into the host cell, thereby protecting the cell from destruction and reducing viral replication. plos.orgresearchgate.net This can be achieved by interfering with the expression of rhinovirus receptors on the host cell surface, such as Intercellular Adhesion Molecule-1 (ICAM-1), which is the receptor for the majority of HRV serotypes. plos.org By inhibiting the virus's ability to attach to and enter the cell, compounds like O7G can effectively halt the infection before it progresses. mdpi.complos.org

Anticancer and Antiproliferative Investigations

The aglycone form, orobol, has been identified as an agent that can induce DNA cleavage through its interaction with mammalian DNA topoisomerase II. researchgate.net Topoisomerases are critical enzymes that manage the topological state of DNA during replication, transcription, and other cellular processes. phcogrev.com Type II topoisomerases function by creating transient double-strand breaks in the DNA, allowing another DNA segment to pass through, and then resealing the break. phcogrev.comfrontiersin.org

Certain compounds, known as topoisomerase poisons, can interfere with this process by stabilizing the transient intermediate state where the enzyme is covalently bound to the cleaved DNA. phcogrev.comfrontiersin.org This stabilized structure is known as a cleavable complex. The accumulation of these complexes leads to permanent DNA strand breaks, which can trigger cellular apoptosis and inhibit cancer cell proliferation. frontiersin.org Research has shown that nonintercalative flavonoids, including orobol and the related isoflavone genistein (B1671435), can act as topoisomerase II poisons, inducing enzyme-mediated DNA cleavage. researchgate.netidosi.org This action positions orobol as a compound of interest in the study of anticancer agents that target DNA replication machinery.

Related isoflavones, such as genistein and formononetin (B1673546), have been studied for their antiproliferative effects on hepatocellular carcinoma (HCC), particularly using the HepG2 cell line. nih.govresearchgate.net These studies provide a model for understanding the potential anticancer activities of orobol.

Genistein, a major soy isoflavone, has been shown to inhibit the growth of HepG2 cells in a dose-dependent manner. nih.govnih.gov It was found to have an IC50 value of 25 µM against HepG2 cells. nih.gov The inhibitory effect is linked to the induction of apoptosis and cell cycle arrest, specifically at the G2/M phase. nih.govnih.gov Similarly, the isoflavone formononetin has also been demonstrated to inhibit the proliferation of HepG2 cells in a concentration- and time-dependent manner. researchgate.net These findings suggest that isoflavones as a class of compounds can effectively suppress the growth of liver cancer cells. waocp.orgtheinterstellarplan.com

Table 2: Antiproliferative Effects of Related Isoflavones on HepG2 Cells

| Compound | Cell Line | Key Findings |

| Genistein | HepG2 | Inhibited cell proliferation (IC50 = 25 µM), reduced colony formation, and induced G2/M phase cell cycle arrest. nih.gov |

| Formononetin | HepG2 | Inhibited cell proliferation in a dose- and time-dependent manner. researchgate.net |

| Allicin | HepG2 | Showed a marked inhibitory effect on cell growth, with the inhibition rate increasing with concentration and time. researchgate.net |

| Emodin | HepG2 | Inhibited growth and proliferation by inducing apoptosis in a dose-dependent manner. researchgate.net |

Plant-derived extracts rich in flavonoids are widely investigated for their ability to induce apoptosis, or programmed cell death, in cancer cells. mdpi.com This process is a key mechanism for their anticancer effects and typically involves two main signaling cascades: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway. nih.govmdpi.com

The intrinsic pathway is often initiated by cellular stress and involves the regulation of the Bcl-2 family of proteins. nih.gov Pro-apoptotic proteins like Bax and Bak are upregulated, while anti-apoptotic proteins like Bcl-2 are downregulated. frontiersin.org This shift leads to the permeabilization of the mitochondrial membrane, the release of cytochrome c, and the subsequent activation of initiator caspase-9 and effector caspase-3, which execute the apoptotic process. nih.govoaepublish.com

The extrinsic pathway is triggered by the binding of death ligands (e.g., FasL) to death receptors on the cell surface. mdpi.com This engagement leads to the recruitment of adaptor proteins and the activation of initiator caspase-8, which can then directly activate effector caspases or cleave the Bid protein to amplify the apoptotic signal through the mitochondrial pathway. nih.gov

Numerous studies have shown that flavonoids and plant extracts can modulate these pathways. For example, they can increase the Bax/Bcl-2 ratio, promote the activation of caspases-3, -8, and -9, and facilitate the collapse of the mitochondrial membrane potential, ultimately leading to the programmed death of cancer cells. nih.govmdpi.comfrontiersin.org

Metabolic Regulation and Enzyme Target Interactions

The accumulation of triglycerides in hepatocytes is a primary characteristic of non-alcoholic fatty liver disease (NAFLD). researchgate.netwjgnet.com Research has shown that soy isoflavones and their metabolites, including orobol, can play a role in mitigating this lipid buildup. d-nb.infonih.gov

Studies on 3T3-L1 preadipocytes, a common model for studying fat cell development, have demonstrated that the aglycone orobol exhibits a more potent inhibitory effect on lipid accumulation compared to other soy isoflavones like genistein and daidzein (B1669772). nih.gov Specifically, orobol was found to suppress lipid accumulation during adipogenesis induced by a standard cocktail of isobutylmethylxanthine, dexamethasone, and insulin (B600854) (MDI). snu.ac.kr This inhibition is associated with the downregulation of key adipogenic transcription factors, including peroxisome proliferator-activated receptor-γ (PPARγ) and CCAAT/enhancer-binding protein-α (C/EBPα), as well as fatty acid synthase (FAS), an enzyme critical for fatty acid synthesis. snu.ac.kr

While direct studies on this compound in hepatocyte models for triglyceride accumulation are less common, related isoflavones have shown effects. For instance, puerarin (B1673276), an isoflavone glycoside, has been found to ameliorate hepatic steatosis in HepG2 cells. mdpi.com Similarly, dietary soy proteins and their associated isoflavones have been shown to suppress the formation and accumulation of lipid droplets in the liver by modulating transcription factors like PPARγ2 and sterol regulatory element-binding protein-1 (SREBP-1c). d-nb.info These findings suggest a broader role for isoflavones and their glycosides in regulating hepatic lipid metabolism.

Table 1: Effects of Orobol and Related Isoflavones on Triglyceride Accumulation

| Compound/Extract | Model System | Key Findings | Reference(s) |

| Orobol (aglycone) | 3T3-L1 preadipocytes | Suppressed MDI-induced lipid accumulation; Downregulated PPARγ, C/EBPα, and FAS. | nih.govsnu.ac.kr |

| Puerarin (isoflavone glycoside) | HepG2 cells | Ameliorated hepatic steatosis. | mdpi.com |

| Soy Isoflavones | Animal models | Suppressed formation of lipid droplets; Modulated PPARγ2 and SREBP-1c. | d-nb.infonih.gov |

A significant finding in the molecular pharmacology of orobol is its direct interaction with and inhibition of Casein Kinase 1 Epsilon (CK1ε). nih.govresearchgate.net In a screening of 395 human kinases, orobol displayed the lowest half-maximal inhibitory concentration (IC50) for CK1ε. nih.gov This interaction is ATP-competitive, meaning orobol binds to the ATP-binding site of the enzyme, thereby blocking its activity. nih.govresearchgate.net

Computer modeling studies have further elucidated this interaction, showing that orobol can dock within the ATP-binding pocket of CK1ε, forming hydrogen bonds and van der Waals interactions with key residues. nih.govresearchgate.net This direct binding has been confirmed through pull-down assays using orobol-sepharose beads, which successfully precipitated CK1ε from cell lysates. nih.govresearchgate.net

The inhibition of CK1ε by orobol has downstream consequences on cellular signaling pathways. CK1ε is known to phosphorylate and regulate various substrates, including those involved in adipogenesis. uniprot.orgwikipedia.org Research has shown that orobol treatment leads to a dose-dependent decrease in the phosphorylation of 4E-binding protein 1 (4E-BP1), a known substrate of CK1ε, in 3T3-L1 cells. nih.govresearchgate.net This inhibition of the CK1ε/4E-BP1 signaling pathway is a key mechanism behind orobol's ability to suppress adipogenesis. snu.ac.kr

Table 2: Orobol's Interaction with Casein Kinase 1 Epsilon (CK1ε)

| Interaction Aspect | Description | Evidence | Reference(s) |

| Target Specificity | Orobol shows high inhibitory activity against CK1ε. | Lowest IC50 value in a screen of 395 kinases. | nih.govresearchgate.net |

| Binding Mechanism | ATP-competitive inhibition. | Orobol binding is inhibited by ATP; computer modeling shows docking in the ATP-binding site. | nih.govresearchgate.netresearchgate.net |

| Direct Interaction | Orobol directly binds to CK1ε protein. | Pull-down assays with orobol-sepharose beads. | nih.govresearchgate.net |

| Downstream Effect | Inhibition of 4E-BP1 phosphorylation. | Decreased levels of phosphorylated 4E-BP1 in orobol-treated cells. | nih.govresearchgate.net |

Both this compound and its aglycone, orobol, have been investigated for their ability to modulate gene expression and regulate enzyme activity, which underlies many of their pharmacological effects. biosynth.combiosynth.com

The aglycone orobol has been shown to significantly alter the expression of genes central to adipogenesis. snu.ac.kr In 3T3-L1 preadipocytes, orobol treatment leads to a decrease in the protein expression levels of key transcription factors PPARγ and C/EBPα. researchgate.net These transcription factors are master regulators of fat cell development, and their suppression by orobol contributes to its anti-adipogenic effects. researchgate.net Furthermore, orobol has been found to inhibit the expression of fatty acid synthase (FAS), a critical enzyme in the synthesis of fatty acids. snu.ac.kr

This compound is also noted for its potential to impact enzyme regulation and gene expression, particularly in the context of oxidative stress. biosynth.com It is believed to modulate signaling pathways related to oxidative stress and inflammation, although specific gene targets are still under investigation. biosynth.com The broader class of isoflavones, to which orobol belongs, is known to influence the expression of genes involved in lipid metabolism, such as those regulated by PPARα, which promotes fatty acid β-oxidation. nih.gov

Table 3: Influence of Orobol on Gene and Enzyme Regulation

| Molecule | Target Gene/Enzyme | Effect | Cellular Context | Reference(s) |

| Orobol (aglycone) | PPARγ, C/EBPα | Downregulation of protein expression. | 3T3-L1 preadipocytes | snu.ac.krresearchgate.net |

| Orobol (aglycone) | Fatty Acid Synthase (FAS) | Downregulation of protein expression. | 3T3-L1 preadipocytes | snu.ac.kr |

| Orobol (aglycone) | Casein Kinase 1 Epsilon (CK1ε) | Inhibition of kinase activity. | In vitro and in 3T3-L1 cells | nih.govresearchgate.net |

| This compound | Genes related to oxidative stress | Modulation of expression. | General cellular and molecular studies | biosynth.com |

Other Investigated Biological Activities in Preclinical Models

Extracts from the plant Bougainvillea spectabilis have demonstrated hepatoprotective activities in preclinical animal models. researchgate.netijper.orgwjpr.net Phytochemical analysis of this plant has led to the isolation of several flavonoids, including this compound from its stems. researchgate.net

Studies have shown that extracts of Bougainvillea spectabilis can protect against liver damage induced by toxins like carbon tetrachloride (CCl4) in rats. wjpr.netamazonaws.com The protective effect is evidenced by the restoration of normal levels of liver enzymes such as aspartate aminotransferase (AST) and alanine (B10760859) aminotransferase (ALT), and total bilirubin, which are typically elevated during liver injury. wjpr.net Histopathological examination of liver tissues from animals treated with the extract showed a reduction in inflammation, necrosis, and other signs of liver damage induced by CCl4. wjpr.net

Table 4: Hepatoprotective Effects of Bougainvillea spectabilis Extracts Containing this compound

| Extract Source | Animal Model | Toxin | Key Findings | Reference(s) |

| Bougainvillea spectabilis stems | Wistar albino rats | Carbon Tetrachloride (CCl4) | Restored elevated levels of ALT, AST, and total bilirubin; Reduced inflammation and necrosis in liver tissue. | wjpr.net |

| Bougainvillea spectabilis leaves | Swiss Albino Mice | Aflatoxin | Noted anti-hepatotoxic activities. | researchgate.net |

The aglycone orobol has been identified as an agent that can enhance the activity of antibiotics, a phenomenon known as antibacterial potentiation. nih.gov This is particularly relevant in the context of multidrug-resistant (MDR) bacteria. Orobol, along with other isoflavones like genistein and biochanin A isolated from Lupinus argenteus, has been reported to reduce the minimum inhibitory concentration (MIC) of the antibacterial agent berberine (B55584) and the antibiotic norfloxacin (B1679917) against strains of Staphylococcus aureus and Mycobacterium smegmatis. nih.gov

The mechanism behind this potentiation is believed to be the inhibition of MDR efflux pumps. nih.gov Efflux pumps are proteins in bacterial cell membranes that actively transport antibiotics out of the cell, thereby reducing their intracellular concentration and effectiveness. By blocking these pumps, orobol can increase the accumulation of the antibiotic inside the bacterial cell, restoring its efficacy. nih.govnih.gov Specifically, orobol has been shown to potentiate the activity of antibiotics against S. aureus that are substrates of the NorA efflux pump. nih.govmdpi.com

Table 5: Antibacterial Potentiation by Aglycone Orobol

| Orobol in Combination with | Bacterial Strain(s) | Observed Effect | Proposed Mechanism | Reference(s) |

| Berberine, Norfloxacin | Staphylococcus aureus, Mycobacterium smegmatis | Reduced Minimum Inhibitory Concentration (MIC) of the antibacterial/antibiotic. | Inhibition of MDR efflux pumps. | nih.gov |

| NorA Efflux Pump Substrates | Staphylococcus aureus | Augments the activity of the antibacterial agent. | Inhibition of the NorA efflux pump. | nih.govmdpi.com |

Future Research Trajectories and Academic Development

Comprehensive Elucidation of Bioactivity Profiles in Advanced In Vitro Systems

Future research on Orobol (B192016) 7-O-glucoside, an isoflavone (B191592) glucoside found in various plants, is poised to delve deeper into its biological activities using sophisticated in vitro models. biosynth.comontosight.ai This compound, a derivative of the isoflavone orobol, has garnered scientific interest for its potential biological activities, including antioxidant and anti-inflammatory properties. biosynth.comontosight.ai The glycosylation of orobol to form Orobol 7-O-glucoside enhances its water solubility, which may influence its biological effects. ontosight.ai

Advanced in vitro systems, such as three-dimensional (3D) cell cultures and organ-on-a-chip models, offer a more physiologically relevant environment compared to traditional two-dimensional (2D) cell cultures. These systems can better mimic the complex interactions between cells and their microenvironment, providing a more accurate assessment of the bioactivity of compounds like this compound. For instance, evaluating its effects on co-culture systems of different cell types, such as immune cells and endothelial cells, could provide a more comprehensive understanding of its anti-inflammatory potential.

Furthermore, high-throughput screening assays can be employed to rapidly assess the effects of this compound across a wide range of biological targets and cellular pathways. This approach can help to identify novel activities and provide a broader picture of its pharmacological potential. Investigating its bioactivity in models of specific diseases, such as neuroinflammatory conditions or metabolic disorders, will be crucial for directing future therapeutic applications. nih.gov

Deep Mechanistic Investigations of Cellular and Molecular Targets

A critical area for future research is the in-depth investigation of the cellular and molecular mechanisms underlying the observed bioactivities of this compound. While it is known to possess antioxidant properties by scavenging free radicals, the precise molecular pathways it modulates require further elucidation. biosynth.comontosight.ai

Studies have indicated that flavonoids can influence various signaling pathways related to inflammation and oxidative stress. biosynth.comontosight.ai Future research should focus on identifying the specific protein targets of this compound. Techniques such as affinity chromatography, mass spectrometry-based proteomics, and computational modeling can be utilized to identify direct binding partners. For example, a study on the related isoflavone orobol identified Casein Kinase 1 epsilon (CK1ε) as a direct target in the context of its anti-obesity effects. nih.gov Similar investigations are needed for this compound to pinpoint its specific molecular interactome.

Moreover, understanding how this compound affects gene expression is paramount. biosynth.com Transcriptomic and proteomic analyses of cells treated with this compound can reveal changes in the expression of key genes and proteins involved in various cellular processes. This will provide a detailed map of the signaling cascades and regulatory networks influenced by this compound, offering insights into its mode of action. For instance, investigating its impact on the expression of inflammatory mediators like cytokines and enzymes such as cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS) will be crucial. nih.gov

Strategies for Sustainable Production and Biosynthetic Optimization

The advancement of research and potential commercial application of this compound necessitates the development of sustainable and efficient production methods. While it can be isolated from natural plant sources, particularly legumes, this approach can be limited by plant availability, seasonal variations, and low yields. biosynth.comresearchgate.net

Metabolic engineering of microbial cell factories presents a promising alternative for the large-scale production of flavonoids and their glycosides. mdpi.comresearchgate.netnih.gov This involves introducing the biosynthetic pathway of this compound into microorganisms like Escherichia coli or Saccharomyces cerevisiae. The biosynthetic pathway for isoflavonoids has been well-studied, providing a solid foundation for such engineering efforts. mdpi.comresearchgate.net

Key strategies for optimizing production include:

Pathway Construction and Optimization: Introducing and optimizing the expression of the necessary enzymes, such as chalcone (B49325) synthase (CHS), chalcone isomerase (CHI), isoflavone synthase (IFS), and a specific glucosyltransferase, is essential. researchgate.net Fine-tuning the expression levels of these enzymes to balance the metabolic flux is critical for maximizing product yield. mdpi.com

Precursor Supply Enhancement: Increasing the intracellular availability of precursor molecules like L-tyrosine and malonyl-CoA can significantly boost production. researchgate.net

Fermentation Process Optimization: Optimizing fermentation conditions, such as media composition, temperature, and pH, is crucial for achieving high-titer production. mdpi.com

Furthermore, enzymatic synthesis or biotransformation, where a precursor like orobol is converted to this compound using a specific glycosyltransferase, offers another viable production strategy. nih.govresearchgate.net

Development of Novel Research Tools and Model Systems for Preclinical Evaluation

To bridge the gap between in vitro findings and potential clinical applications, the development of novel research tools and more sophisticated preclinical models is essential. While initial studies may utilize cell-based assays, further evaluation in more complex systems is necessary to understand the compound's behavior in a whole organism. ontosight.ai

The creation of specific antibodies and molecular probes for this compound would facilitate its detection and quantification in biological samples, aiding in pharmacokinetic and pharmacodynamic studies. These tools would be invaluable for tracking its absorption, distribution, metabolism, and excretion (ADME) in vivo.

The use of animal models of disease is a critical step in preclinical evaluation. For instance, to investigate the anti-inflammatory properties of this compound, models of induced inflammation, such as lipopolysaccharide (LPS)-challenged rodents, could be employed. nih.gov Similarly, its potential in neuroprotection could be assessed in models of neurodegenerative diseases. nih.gov

Furthermore, the development of reporter gene assays can provide a dynamic and sensitive way to monitor the activation or inhibition of specific signaling pathways by this compound in real-time. These advanced tools and models will be instrumental in generating the robust preclinical data necessary to support future clinical investigations.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for confirming the structural identity and purity of Orobol 7-O-glucoside in natural extracts?

- Methodology : Use high-performance liquid chromatography (HPLC) with UV-Vis detection to assess purity (≥98% is typical for reference standards) . For structural confirmation, employ nuclear magnetic resonance (NMR) spectroscopy (e.g., H and C NMR) and mass spectrometry (MS) to verify glycosidic linkages and aglycone moieties . Cross-reference spectral data with published libraries for flavonoids (e.g., lutonarin or apigenin derivatives) .

Q. How should Orobol 7-O-glucoside be stored to ensure stability during experimental workflows?

- Methodology : Store lyophilized powder at 2–8°C in airtight, light-protected containers to prevent hydrolysis and oxidation . For dissolved samples (e.g., in DMSO or ethanol), aliquot and store at -80°C to avoid freeze-thaw degradation . Validate stability via periodic HPLC analysis .

Q. What plant sources are documented for Orobol 7-O-glucoside, and how can extraction protocols be optimized?

- Methodology : Natural sources include Hordeum vulgare (barley) and Triticum aestivum (wheat), as inferred from structurally similar 7-O-glucosides . Optimize extraction using methanol/water (70:30 v/v) with sonication at 40°C for 1 hour, followed by centrifugal filtration . Validate yields via UV spectrophotometry or LC-MS .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data for Orobol 7-O-glucoside across different experimental models?

- Methodology :

Experimental Design : Standardize cell lines (e.g., HepG2 for hepatic studies) and animal models (e.g., C57BL/6 mice) to reduce variability .

Dosage Consistency : Use pharmacokinetic profiling to establish dose-response curves and account for metabolite interference .

Data Validation : Cross-validate results with orthogonal assays (e.g., ELISA for cytokine levels vs. transcriptomics for pathway analysis) .

Q. What strategies are effective for improving the aqueous solubility of Orobol 7-O-glucoside in in vitro assays?

- Methodology :

- Co-solvents : Use dimethyl sulfoxide (DMSO) at ≤0.1% v/v to minimize cytotoxicity .

- Cyclodextrin Complexation : Prepare hydroxypropyl-β-cyclodextrin (HP-β-CD) complexes via kneading or freeze-drying to enhance solubility .

- pH Adjustment : Test buffered solutions (pH 6.8–7.4) to mimic physiological conditions and monitor precipitation via dynamic light scattering (DLS) .

Q. How can researchers design in vivo studies to evaluate the pharmacokinetics of Orobol 7-O-glucoside while addressing ethical guidelines?

- Methodology :

- Ethical Compliance : Adhere to institutional animal care protocols (e.g., 3R principles) and avoid non-research applications .

- Dosing Regimens : Administer via oral gavage (5–50 mg/kg) or intravenous injection (1–10 mg/kg) with serial blood sampling for LC-MS/MS analysis .

- Metabolite Tracking : Use stable isotope-labeled analogs (e.g., C-glucose) to distinguish parent compounds from phase I/II metabolites .

Methodological Notes

- Data Reproducibility : Document experimental parameters (e.g., HPLC gradient profiles, NMR acquisition times) in supplementary materials .

- Contradictory Evidence : Address discrepancies in bioactivity by replicating studies under controlled conditions (e.g., hypoxia vs. normoxia) .

- Resource Limitations : Prioritize open-access spectral databases (e.g., ChemSpider) over commercial platforms for structural validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.